2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol structure elucidation
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
Introduction: The Imperative for Rigorous Structure Elucidation
In the landscape of modern drug discovery and materials science, pyrazole derivatives represent a "privileged scaffold," a core molecular structure consistently found in a multitude of biologically active compounds.[1][2] Their derivatives have been successfully developed into treatments for a wide range of diseases, including cancer, HIV, and bacterial infections.[1] The introduction of specific substituents, such as a nitro group, can significantly modulate a molecule's physicochemical properties and biological activity, making nitrated pyrazoles a focal point of research for novel therapeutics and advanced energetic materials.[3]
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel pyrazole derivative, 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol . The molecular formula is C₇H₁₁N₃O₃, and the molecular weight is 185.18 g/mol .[4] We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, demonstrating how a synergistic application of modern spectroscopic methods provides an unassailable confirmation of the molecular structure. This self-validating system of analysis is crucial for regulatory submissions, patent filings, and advancing to further stages of research and development.[5]
Section 1: The Strategic Synthesis Approach
While numerous methods exist for synthesizing pyrazole derivatives, a logical and efficient pathway to the target molecule involves the N-alkylation of 4-nitro-1H-pyrazole.[6] This approach is predicated on the nucleophilicity of the pyrazole nitrogen and its reaction with a suitable electrophilic partner carrying the desired 2-methyl-propan-2-ol side chain.
A highly effective method for this transformation is the reaction of 4-nitro-1H-pyrazole with 2-(chloromethyl)-2-methyloxirane (isobutylene oxide) in the presence of a suitable base. The base deprotonates the pyrazole ring, creating a nucleophilic anion that attacks the least sterically hindered carbon of the epoxide, leading to a regioselective ring-opening and the formation of the target alcohol.
Figure 1: Proposed synthesis of the target compound.
Section 2: The Analytical Workflow: A Multi-Pronged Approach
The elucidation of a novel molecular structure is never reliant on a single technique.[7][8] Instead, it is a process of accumulating and correlating complementary data from orthogonal analytical methods. Our workflow is designed to first establish the molecular mass and formula, then identify the constituent functional groups, and finally map the precise atomic connectivity.[5]
Caption: The integrated workflow for structure elucidation.
Section 3: Spectroscopic Analysis & Data Interpretation
Mass Spectrometry (MS): Defining the Molecular Boundaries
Causality: The initial and most fundamental question is the molecular weight of the synthesized compound. Mass spectrometry provides a direct and precise measurement of the mass-to-charge ratio (m/z), which confirms the success of the synthesis and provides the molecular formula when high-resolution instrumentation is used.[9]
Expected Data & Interpretation:
-
Molecular Ion Peak: For a molecular weight of 185.18, we expect to see a prominent ion in the ESI-MS spectrum corresponding to the protonated molecule [M+H]⁺ at m/z 186.19 or in the EI-MS spectrum as the molecular ion [M]⁺ at m/z 185.18.
-
Fragmentation Pattern: The fragmentation pattern provides a molecular fingerprint and corroborates the proposed structure. The electron-impact induced fragmentation of pyrazoles is well-documented and often involves cleavage of the N-N bond and subsequent ring fragmentation.[10][11][12] Key expected fragments for our target molecule include:
-
Loss of water (H₂O) from the tertiary alcohol: [M - 18]⁺
-
Loss of the nitro group (NO₂): [M - 46]⁺
-
Cleavage yielding the 4-nitropyrazole cation: m/z 113
-
Cleavage of the C-C bond alpha to the nitrogen, yielding a fragment from the side chain.
-
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the elemental composition, confirming the C₇H₁₁N₃O₃ formula.
Infrared (IR) Spectroscopy: Functional Group Identification
Causality: IR spectroscopy is a rapid and non-destructive technique that identifies the specific types of chemical bonds (functional groups) within a molecule by measuring their characteristic vibration frequencies.[13] This allows for the direct confirmation of the presence of the critical alcohol and nitro groups.
Expected Data & Interpretation: The IR spectrum serves as a qualitative checklist for the key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is a definitive indicator of the alcohol's hydroxyl group.[14][15]
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹ ) confirm the presence of sp³-hybridized C-H bonds in the propanol side chain.
-
N-O Stretch (Nitro Group): Two distinct and strong absorption bands are characteristic of the nitro group. For an aromatic nitro compound, these appear at approximately 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[16] The presence of both peaks is a crucial piece of evidence.
-
C=N and C=C Stretch (Pyrazole Ring): Medium to weak absorptions in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations within the pyrazole ring.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the characteristic absorption bands corresponding to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[17] ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.[18] Together, they create a detailed map of the molecule.
¹H NMR - Proton Environment and Connectivity
-
Expected Signals & Interpretation:
-
~8.5-8.8 ppm (Singlet, 1H): This downfield signal corresponds to the proton at the C5 position of the pyrazole ring. Its significant deshielding is due to the electron-withdrawing effect of the adjacent nitro group at C4.[19]
-
~8.0-8.2 ppm (Singlet, 1H): This signal represents the proton at the C3 position of the pyrazole ring.
-
~4.4-4.6 ppm (Singlet, 2H): This corresponds to the methylene (-CH₂-) protons. The singlet multiplicity indicates no adjacent protons, and the downfield shift is caused by the adjacent nitrogen atom of the pyrazole ring.
-
~3.5-4.5 ppm (Broad Singlet, 1H): This broad, exchangeable signal is characteristic of the hydroxyl (-OH) proton.
-
~1.2-1.4 ppm (Singlet, 6H): This upfield, high-intensity singlet represents the six equivalent protons of the two methyl (-CH₃) groups on the tertiary carbon.
-
¹³C NMR - The Carbon Skeleton
-
Expected Signals & Interpretation:
-
~145-150 ppm: Quaternary carbon (C4) of the pyrazole ring, directly attached to the electron-withdrawing nitro group.
-
~135-140 ppm: Methine carbon (C5) of the pyrazole ring.
-
~125-130 ppm: Methine carbon (C3) of the pyrazole ring.
-
~70-75 ppm: Quaternary carbon (-C(OH)-) of the propanol side chain.
-
~55-60 ppm: Methylene carbon (-CH₂-) of the side chain.
-
~25-30 ppm: Methyl carbons (-CH₃) of the side chain. The two methyl groups are equivalent and thus appear as a single peak.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. If necessary, perform 2D NMR experiments like HSQC and HMBC to confirm C-H correlations.
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration, cross-referencing with ¹³C and 2D data.
Section 4: Data Synthesis and Final Structure Confirmation
The individual datasets from MS, IR, and NMR are powerful, but their true value lies in their integration. The final confirmation is achieved when every piece of data converges to support a single, unambiguous structure.
| Analytical Technique | Observed Data (Predicted) | Structural Fragment Confirmed |
| Mass Spectrometry | [M+H]⁺ peak at m/z 186.19 | Correct Molecular Weight (C₇H₁₁N₃O₃) |
| IR Spectroscopy | Broad peak at ~3400 cm⁻¹ | Hydroxyl (-OH) group |
| Strong peaks at ~1530 & ~1350 cm⁻¹ | Nitro (-NO₂) group[16] | |
| Peaks at ~2970 cm⁻¹ | Aliphatic C-H bonds | |
| ¹H NMR | Singlets at ~8.6 ppm and ~8.1 ppm | Two non-coupled protons on pyrazole ring |
| Singlet (2H) at ~4.5 ppm | -N-CH₂- group | |
| Singlet (6H) at ~1.3 ppm | Gem-dimethyl group -C(CH₃)₂ | |
| Broad singlet (1H) at ~3.9 ppm | Alcohol -OH group | |
| ¹³C NMR | 3 signals at >120 ppm | Pyrazole ring carbons |
| Signal at ~72 ppm | Quaternary alcohol carbon | |
| Signal at ~58 ppm | Methylene carbon | |
| Signal at ~28 ppm | Two equivalent methyl carbons |
digraph "Evidence_Map" { graph [fontname="Helvetica", fontsize=10]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [color="#5F6368", arrowhead=none, style=dashed];// Main Structure Image (Placeholder) structure [label="Structure of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol", image="placeholder.png"]; // A real image would be used here. For now, alabel. // Data Points ms_data [label="MS: m/z 186.19 [M+H]⁺", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ir_oh [label="IR: ~3400 cm⁻¹", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ir_no2 [label="IR: ~1530, 1350 cm⁻¹", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_h5 [label="¹H NMR: ~8.6 ppm (s, 1H)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_ch2 [label="¹H NMR: ~4.5 ppm (s, 2H)\n¹³C NMR: ~58 ppm", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_me [label="¹H NMR: ~1.3 ppm (s, 6H)\n¹³C NMR: ~28 ppm", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Positioning - this is abstract, actual positions would depend on the image // For demonstration, we link data to the central structure concept ms_data -> structure [label="Whole Molecule"]; ir_oh -> structure [label="Confirms -OH"]; ir_no2 -> structure [label="Confirms -NO₂"]; nmr_h5 -> structure [label="Confirms Pyrazole H5"]; nmr_ch2 -> structure [label="Confirms -N-CH₂-C-"]; nmr_me -> structure [label="Confirms -C(CH₃)₂"];
}
Caption: Correlation map of spectroscopic data to the final structure.
Conclusion
The systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating framework for the unequivocal structure elucidation of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol. Each technique provides a unique and essential piece of the structural puzzle, and their collective agreement removes ambiguity. This rigorous analytical approach is the bedrock of chemical research, ensuring the integrity of data and enabling the confident advancement of novel compounds like this one in pharmaceutical and materials science applications. The established structure serves as a reliable foundation for further investigation into its biological activity and potential as a lead compound in drug development programs.[20][21]
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